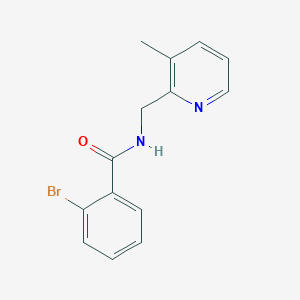
2-Bromo-N-((3-methylpyridin-2-yl)methyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-N-((3-methylpyridin-2-yl)methyl)benzamide is an organic compound with the molecular formula C13H11BrN2O. This compound is of interest due to its unique structure, which combines a brominated benzamide with a methyl-substituted pyridine moiety. It is used in various chemical and pharmaceutical research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-N-((3-methylpyridin-2-yl)methyl)benzamide typically involves the bromination of benzamide followed by the introduction of the pyridine moiety. One common method involves the use of sodium hydride and N-methylformamide in a solvent such as dimethylformamide (DMF). The reaction is carried out at elevated temperatures (around 100°C) and involves multiple steps, including extraction and crystallization .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. Techniques such as distillation under reduced pressure and crystallization are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-N-((3-methylpyridin-2-yl)methyl)benzamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other groups using reagents like arylboronic acids in Suzuki cross-coupling reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Common Reagents and Conditions
Suzuki Cross-Coupling: Utilizes palladium catalysts and arylboronic acids to form new carbon-carbon bonds.
Hydrolysis: Involves the use of acids or bases to break down the compound into its constituent parts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki cross-coupling can produce various substituted benzamides with different aryl groups attached.
Scientific Research Applications
2-Bromo-N-((3-methylpyridin-2-yl)methyl)benzamide is used in several scientific research fields:
Chemistry: As a building block in organic synthesis and for studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Bromo-N-((3-methylpyridin-2-yl)methyl)benzamide involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and the pyridine moiety play crucial roles in these interactions, influencing the compound’s binding affinity and specificity. The exact pathways and targets are still under investigation, but the compound’s structure suggests potential for diverse biological activities .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-N-methylbenzamide: Lacks the pyridine moiety, making it less versatile in certain reactions.
2-Bromobenzamide: Similar structure but without the methyl group on the pyridine ring.
2-Bromo-3-methylpyridine: Contains the pyridine moiety but lacks the benzamide structure.
Uniqueness
2-Bromo-N-((3-methylpyridin-2-yl)methyl)benzamide is unique due to its combination of a brominated benzamide and a methyl-substituted pyridine
Properties
Molecular Formula |
C14H13BrN2O |
|---|---|
Molecular Weight |
305.17 g/mol |
IUPAC Name |
2-bromo-N-[(3-methylpyridin-2-yl)methyl]benzamide |
InChI |
InChI=1S/C14H13BrN2O/c1-10-5-4-8-16-13(10)9-17-14(18)11-6-2-3-7-12(11)15/h2-8H,9H2,1H3,(H,17,18) |
InChI Key |
RBRNYGGTVHQKOO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=CC=C1)CNC(=O)C2=CC=CC=C2Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















